Cas no 1050880-52-8 (2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine)

2-(3-Ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine is a versatile heterocyclic amine derivative featuring an oxazole core with an ethyl substituent and an ethoxyamine side chain. This compound is of interest in medicinal chemistry and drug development due to its potential as a building block for biologically active molecules. The oxazole moiety imparts stability and modulates electronic properties, while the flexible ethoxyamine linker enhances solubility and reactivity, facilitating further functionalization. Its structural features make it suitable for applications in ligand design, catalysis, and the synthesis of pharmacophores. The compound's balanced lipophilicity and functional group compatibility contribute to its utility in diverse synthetic pathways.
2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine structure
1050880-52-8 structure
Product Name:2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine
CAS No:1050880-52-8
MF:C8H14N2O2
MW:170.208961963654
MDL:MFCD10001578
CID:5176300
PubChem ID:25248703
Update Time:2025-05-20

2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine
    • 2-[(3-ethylisoxazol-5-yl)methoxy]ethylamine
    • {2-[(3-ethylisoxazol-5-yl)methoxy]ethyl}amine
    • 2-((3-Ethylisoxazol-5-yl)methoxy)ethan-1-amine
    • 2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethanamine
    • starbld0042181
    • STK353415
    • 2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine
    • MDL: MFCD10001578
    • Inchi: 1S/C8H14N2O2/c1-2-7-5-8(12-10-7)6-11-4-3-9/h5H,2-4,6,9H2,1H3
    • InChI Key: OSPBGABDCSMFIV-UHFFFAOYSA-N
    • SMILES: O(CCN)CC1=CC(CC)=NO1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 122
  • XLogP3: -0.1
  • Topological Polar Surface Area: 61.3

2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine Pricemore >>

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Additional information on 2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine

2-(3-Ethyl-1,2-Oxazol-5-Yl)Methoxyethan-1-Amine: A Comprehensive Overview

2-(3-Ethyl-1,2-Oxazol-5-Yl)Methoxyethan-1-Amine, also known by its CAS number 1050880-52-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of oxazole derivatives, which are widely studied due to their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an oxazole ring substituted with an ethyl group at position 3 and a methoxyethanamine group at position 5. This substitution pattern imparts distinctive reactivity and functionality to the molecule.

The synthesis of 2-(3-Ethyl-1,2-Oxazol-5-Yl)Methoxyethan-1-Amine typically involves multi-step reactions, often starting from simple precursors like aldehydes or ketones. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing oxazole derivatives. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These improvements have made the compound more accessible for research and industrial applications.

In terms of chemical properties, 2-(3-Ethyl-1,2-Oxazol-5-Yl)Methoxyethan-1-Amine exhibits interesting behavior in both acidic and basic conditions. The oxazole ring is known for its aromaticity and stability, which contributes to the compound's resistance to degradation under mild conditions. However, under strong acidic or basic environments, the molecule can undergo various transformations, such as ring-opening reactions or nucleophilic substitutions. These properties make it a valuable substrate for exploring reactivity in organic synthesis.

The application of this compound extends into the field of medicinal chemistry. Researchers have investigated its potential as a building block for drug discovery. For example, studies have shown that oxazole-containing compounds can exhibit anti-inflammatory, antitumor, and antimicrobial activities. By modifying the substituents on the oxazole ring, such as the ethyl group or methoxyethanamine chain, chemists can tune the biological activity of the molecule to target specific diseases. Recent research has focused on optimizing these substituents to enhance bioavailability and efficacy.

In addition to its medicinal applications, 2-(3-Ethyl-1,2-Oxazol-5-Yl)Methoxyethan-1-Amine has shown promise in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its use in catalysis and sensor development. For instance, it has been employed as a ligand in transition metal-catalyzed reactions, where it facilitates selective transformations of organic substrates. Furthermore, its coordination properties make it a candidate for designing new materials with tailored electronic or magnetic properties.

The environmental impact of this compound is another area of interest. As industries increasingly prioritize sustainability, understanding the fate and degradation pathways of chemicals like cas 1050880-based compounds becomes crucial. Recent studies have explored their biodegradation under various environmental conditions and assessed their potential toxicity to aquatic organisms. These findings are essential for ensuring responsible use and disposal of such compounds in industrial settings.

In conclusion, 2-(3-Ethyl-1,2-Oxazol-CAS No: 1050880-based compounds represent a fascinating class of molecules with diverse applications across multiple disciplines. From drug discovery to materials science, their unique chemical properties continue to drive innovative research and development. As advancements in synthetic methods and analytical techniques unfold, we can expect even more exciting discoveries related to this compound in the near future.

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